molecular formula C20H30Co B008378 Bis(pentamethylcyclopentadienyl)cobalt(II) CAS No. 74507-62-3

Bis(pentamethylcyclopentadienyl)cobalt(II)

Cat. No. B008378
CAS RN: 74507-62-3
M. Wt: 329.4 g/mol
InChI Key: XDHJNPINFJSJJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(pentamethylcyclopentadienyl)cobalt(II) and related complexes often involves the reaction of pentamethylcyclopentadienyl ligands with cobalt sources under specific conditions. For instance, complexes with similar ligands have been synthesized through one-pot template reactions involving cobalt(II) chloride and respective anilines in specific solvents, demonstrating the versatility of cobalt in forming various organometallic structures (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of bis(pentamethylcyclopentadienyl)cobalt(II) complexes often showcases distorted geometries. For example, certain cobalt(II) complexes exhibit distorted square pyramidal and octahedral geometries, which are crucial for their catalytic and thermal stability properties. The detailed structural characterization aids in understanding the coordination environment around cobalt and its impact on the compound's reactivity and stability (Zhang et al., 2020).

Chemical Reactions and Properties

Bis(pentamethylcyclopentadienyl)cobalt(II) complexes participate in a variety of chemical reactions, reflecting their diverse chemical properties. These reactions include polymerization processes, where such complexes, upon activation, show high catalytic activity towards ethylene polymerization, producing linear polyethylene waxes with specific molecular weights. This demonstrates the complexes' role in catalysis, particularly in polymer science (Zhang et al., 2020).

Scientific Research Applications

  • Hydroboration of Alkenes : Bis(imino)pyridine cobalt methyl complexes, similar in structure to Bis(pentamethylcyclopentadienyl)cobalt(II), are effective in the hydroboration of sterically hindered alkenes. This process allows for remote C-H bond hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).

  • Polymerization : New bis(amidine)-cobalt catalysts show high activity in styrene polymerization, suggesting potential efficiency in polymerizing various polymers with high conversion (Cho et al., 2014).

  • Hydrogen Generation : Novel electron relays like bis(carboxycyclopentadienyl) cobalt and cobalt(III) sepulchrate can effectively generate hydrogen from water in electrochemical and photochemical processes (Houlding et al., 1982).

  • Formation of Metal Complexes : Cobalt(II) ion interacts with amino acids like L-cysteine and D-penicillamine to form various complexes, including bis complexes, polynuclear complexes, and distorted tetrahedral bis complexes (Harman & Sóvágó, 1983).

  • Catalysis : Molecular sieves containing bis(pentamethylcyclopentadienyl) cobalt(III) ion show potential as catalysts in various applications, including in zeolite synthesis (Balkus & Gabrielov, 1997).

  • Nanoparticle Preparation : Cobalt nanoparticles prepared from complexes like [bis(salicylidene)cobalt(II)]-oleylamine, through thermal decomposition, exhibit enhanced magnetic properties compared to bulk materials (Salavati‐Niasari et al., 2008).

  • Solar Cells : Low-spin cobalt complex redox shuttles are promising for dye-sensitized solar cells, potentially achieving over 2% efficiency without rate-limiting regeneration (Xie & Hamann, 2013).

Future Directions

Bis(pentamethylcyclopentadienyl)cobalt(II) has potential applications in the field of thin film deposition, industrial chemistry, and pharmaceuticals . Its use as a dopant in the fabrication of organic electronic materials and as a precursor for atomic layer deposition suggests promising future directions in the field of material science and electronics .

properties

InChI

InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJNPINFJSJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Co
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pentamethylcyclopentadienyl)cobalt(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
F Calderazzo, F Marchetti, F Ungari, M Wieber - Gazzetta chimica …, 1991 - arpi.unipi.it
Tetraphenyldibismuthine has been prepared by reducing BiPh2I with bis(cyclopentadienyl)-cobalt(II), CoCp2, the former being produced in situ in THF solution from BiPh3 and BiI3 (2:1 …
Number of citations: 23 arpi.unipi.it
M Zhao, H Zhang, Y Ma - ACS Applied Materials & Interfaces, 2021 - ACS Publications
The sensitivity of organic electrode materials to water and oxygen has long been the bottleneck of their further development. The residual and penetrative water and oxygen in …
Number of citations: 4 pubs.acs.org
M Goswami, B de Bruin, WI Dzik - academia.edu
All manipulations were performed under an N2 atmosphere by standard Schlenk techniques or in a glovebox. Methanol and acetonitrile were distilled under nitrogen from CaH2. THF, …
Number of citations: 0 www.academia.edu
M Corsini, P Zanello, R Cini, G Tamasi - … Crystallographica Section C …, 2009 - scripts.iucr.org
The title compound, [Cu(C10H9N2O)2] or [CuII(CYMB)2], (I), was obtained in an attempt to reduce trans-bis(2-{[3,5-bis(trifluoromethyl)phenyl]iminomethyl}phenolato)copper(II), [Cu(…
Number of citations: 4 scripts.iucr.org
T Nakazato, H Takekoshi, T Sakurai… - Angewandte …, 2021 - Wiley Online Library
We describe the two‐electron reduction of N,N′‐dimethyl‐2,7‐diazapyrenium dications (MDAP 2+ ), which afforded the corresponding reduced form (MDAP 0 ) as a highly electron‐…
Number of citations: 12 onlinelibrary.wiley.com
DV Konarev, SS Khasanov, G Saito… - … A European Journal, 2003 - Wiley Online Library
A method for the synthesis of the multicomponent ionic complexes: [Cr I (C 6 H 6 ) 2 .+ ][Co II (tpp)(fullerene) − ]⋅C 6 H 4 Cl 2 , comprising bis(benzene)chromium (Cr(C 6 H 6 ) 2 ), cobalt…
JL Robbins, N Edelstein, B Spencer… - Journal of the American …, 1982 - ACS Publications
The syntheses of the (Me5Cp) 2M (= Mg, V, Cr, Co, and Ni) and [(Me5Cp) 2M] PF6 (M= Cr, Co, and Ni) compounds are described. In addition, a preparative route to a novel, dicationic …
Number of citations: 457 pubs.acs.org
VCC Wang, C Esmieu, HJ Redman, G Berggren… - Dalton …, 2020 - pubs.rsc.org
The development of oxygen-tolerant H2-evolving catalysts plays a vital role for a future H2 economy. For example, the [FeFe] hydrogenase enzymes are excellent catalyst for H2 …
Number of citations: 12 pubs.rsc.org
TS Teets, TR Cook, BD McCarthy… - Inorganic Chemistry, 2011 - ACS Publications
The syntheses and reaction chemistry of two electron mixed-valence diphosphazane-bridged dirhodium and diiridium complexes M 2 0,II (tfepma) 2 (CN t Bu) 2 Cl 2 [M = Rh (1), Ir (2); …
Number of citations: 42 pubs.acs.org
A Taallah, O Odunmbaku, JC Xia… - Materials Research …, 2019 - iopscience.iop.org
Introducing nanoscale level defects into graphene-and graphite-based materials has recently become a promising strategy for band gap manipulation. In this work we have focused our …
Number of citations: 3 iopscience.iop.org

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